4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride
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Overview
Description
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a benzoyl chloride group and a sulfonyl group attached to a piperazine ring. Its molecular formula is C12H15ClN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride typically involves the reaction of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid with thionyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The reaction is typically performed at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Carboxylic Acid: Formed by hydrolysis of the acyl chloride group.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The sulfonyl group can also participate in reactions, although its reactivity is generally lower compared to the acyl chloride group.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride hydrochloride
- 4-[(4-Methylpiperazin-1-yl)sulfonyl]aniline
Uniqueness
4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride is unique due to the presence of both an acyl chloride group and a sulfonyl group attached to a piperazine ring. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S.ClH/c1-14-6-8-15(9-7-14)19(17,18)11-4-2-10(3-5-11)12(13)16;/h2-5H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSILJPYHKOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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